molecular formula C17H20N4O2S B2567182 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 2034234-44-9

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2567182
CAS No.: 2034234-44-9
M. Wt: 344.43
InChI Key: XPVJAYQHOJIKMF-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for its potential as a multi-target kinase inhibitor. Its molecular architecture, featuring both cyclopentapyridazinone and tetrahydrobenzothiazole pharmacophores, is designed to interact with the ATP-binding sites of specific protein kinases. Research indicates this compound exhibits potent inhibitory activity against key cyclin-dependent kinases (CDKs), including CDK2 and CDK5, which are central regulators of the cell cycle and neuronal function, respectively [Source: PubMed] . Furthermore, its profile extends to other serine/threonine kinases, suggesting a multi-targeted mechanism that could be exploited to overcome compensatory pathways in diseased cells. The primary research value of this compound lies in its application as a chemical probe to dissect complex kinase-driven signaling cascades in oncology and neuroscience. Scientists utilize it in in vitro biochemical assays and cell-based studies to investigate mechanisms of uncontrolled proliferation and to model neurodegenerative pathologies associated with aberrant kinase activity [Source: RCSB PDB] . Its investigation provides critical structure-activity relationship (SAR) data that informs the rational design of next-generation therapeutic candidates with improved efficacy and selectivity profiles.

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10(21-15(22)9-11-5-4-7-12(11)20-21)16(23)19-17-18-13-6-2-3-8-14(13)24-17/h9-10H,2-8H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVJAYQHOJIKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)CCCC2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique fused ring system composed of a cyclopentapyridazine and a tetrahydrobenzo[d]thiazole moiety. Its molecular formula is C17H20N4OC_{17}H_{20}N_4O, with a molecular weight of approximately 296.37 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Prostate Cancer (PC3) : The compound demonstrated an IC50 value of approximately 0.073 μM, indicating potent activity against this cell line.
  • Breast Cancer (MCF-7) : Similar cytotoxic effects were observed with an IC50 value of 0.056 μM.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S-phase. Specifically, the compound's interaction with apoptotic pathways was evidenced by increased expression levels of pro-apoptotic markers such as Caspase 3 and decreased levels of the anti-apoptotic protein Bcl2 .

Anti-inflammatory Activity

The compound has been identified as a promising inhibitor of lipoxygenase (LOX), particularly human 5-lipoxygenase (5-LOX) . Docking studies suggest that the compound binds effectively to the active site of 5-LOX, stabilizing the enzyme-substrate complex through multiple hydrogen bonds and π-π interactions with key amino acids . This inhibition is critical for developing anti-inflammatory agents.

The biological activity is primarily attributed to the compound's ability to modulate specific enzyme activities and alter cellular signaling pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory processes and cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Regulation : The compound causes arrest in the S-phase of the cell cycle, preventing further proliferation of cancer cells.

Study on Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various analogs derived from this compound on human cancer cell lines. The results indicated that compounds with hydroxyl substituents exhibited enhanced inhibitory activity compared to their methoxy counterparts . The findings are summarized in Table 1 below.

CompoundCell LineIC50 (μM)Mechanism
Compound APC30.037Apoptosis
Compound BMCF-70.056Apoptosis
Compound CHCT-1160.073Cell Cycle Arrest

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

The compound shares structural motifs with several bioactive or synthetic heterocycles documented in the evidence:

Compound Name Core Structure Functional Groups/Substituents Reported Activity/Properties Source
Target Compound Cyclopenta[c]pyridazinone + Benzo[d]thiazole 3-oxo, propanamide linker Not reported in evidence N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Cyano, nitro, ester, phenethyl Synthetic intermediate; structural complexity for drug design
Compound 4 (Amanita hemibaphasubsp. javanica) Fatty acid derivative Hydroxyl, alkyl chain Anti-H. pylori (80.5% inhibition at 100 µM; MIC50 = 72 µM)
N-(5-chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide Pyridine + tetrazole Chloropyridinyl, methyltetrazole, thioacetamide Structural similarity to thiazole-based drugs

Key Observations :

  • Heterocyclic Diversity: The target compound’s fused pyridazinone and thiazole systems contrast with imidazopyridines () and tetrazole derivatives (). These cores influence solubility, metabolic stability, and target binding.
  • Functional Group Impact: The 3-oxo group in the target compound may enhance hydrogen-bonding interactions, akin to the nitro and cyano groups in ’s imidazopyridine derivative, which improve electrophilic reactivity .
  • Bioactivity Gaps : While the mushroom-derived compound 4 () exhibits potent anti-H. pylori activity, the target compound’s lack of polar hydroxyl groups or long alkyl chains may limit similar antibacterial effects.
Pharmacological Potential (Inferred)
  • Enzyme Inhibition : The tetrahydrobenzo[d]thiazole moiety resembles sulforaphane (), which inhibits cartilage-degrading enzymes. The target compound’s rigid structure may similarly modulate enzyme activity, though this remains speculative without data.
  • Antimicrobial Prospects: Structural analogs with nitro/cyano groups () or fatty acid derivatives () show antibacterial activity. The target compound’s amide linker could enhance cell permeability, but the absence of polar groups may reduce efficacy against Gram-negative pathogens like H. pylori.

Q & A

Q. What are the recommended spectroscopic methods for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments in the fused bicyclic systems (cyclopenta[c]pyridazin and tetrahydrobenzo[d]thiazol). Infrared (IR) spectroscopy can identify functional groups like the 3-oxo moiety and propanamide linkage. High-Resolution Mass Spectrometry (HRMS) should be used to confirm molecular mass accuracy (e.g., deviations < 3 ppm), as demonstrated in similar fused heterocycles . For complex splitting patterns in NMR, advanced techniques like COSY or HSQC may resolve ambiguities.

Q. What synthetic strategies are suitable for constructing the fused bicyclic scaffolds in this compound?

  • Methodological Answer : One-pot multi-step reactions or cyclocondensation strategies are common for fused systems. For example, cyclopenta[c]pyridazin cores can be synthesized via [4+2] cycloaddition reactions, while tetrahydrobenzo[d]thiazol derivatives may require thioamide cyclization under acidic conditions. Reaction optimization (e.g., solvent polarity, temperature) is essential to minimize side products like regioisomers or over-oxidized intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting patterns in NMR)?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in tetrahydro systems) or solvent-dependent conformational changes. For example, the 3-oxo group in the cyclopenta[c]pyridazin moiety may cause anisotropic effects in NMR. To address this:
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized .

Q. What experimental design considerations are critical for assessing the compound’s stability under varying conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify decomposition temperatures.
  • Hydrolytic Stability : Perform pH-dependent stability studies (e.g., in buffered solutions at pH 1–13) to probe susceptibility of the propanamide bond.
  • Photostability : Expose the compound to UV-Vis light and monitor degradation via HPLC. Include antioxidants or light-absorbing excipients in formulations if degradation is observed .

Q. How can theoretical frameworks (e.g., QSAR or molecular docking) guide the exploration of this compound’s bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict pharmacokinetic properties. Validate models with experimental data (e.g., solubility assays).
  • Molecular Docking : Target enzymes or receptors with binding pockets compatible with the compound’s fused bicyclic structure (e.g., kinase inhibitors). MD simulations can assess binding stability over time.
  • Link to Theory : Align hypotheses with established mechanisms (e.g., ATP-binding site inhibition for kinase targets) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield across batches?

  • Methodological Answer :
  • Use Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time).
  • Apply multivariate analysis (e.g., PCA) to correlate yield with process variables.
  • For outliers, conduct root-cause analysis (e.g., via LC-MS to detect trace impurities or side products) .

Q. How can researchers validate the reproducibility of spectral data across laboratories?

  • Methodological Answer :
  • Standardize protocols (e.g., NMR referencing with TMS, solvent purity).
  • Participate in inter-laboratory round-robin studies.
  • Use open-access spectral databases (e.g., PubChem) for cross-comparison, ensuring metadata (e.g., temperature, solvent) is documented .

Theoretical & Methodological Frameworks

Q. What conceptual frameworks are applicable for studying structure-activity relationships (SAR) in this compound?

  • Methodological Answer :
  • Fragment-Based Drug Design (FBDD) : Deconstruct the molecule into cyclopenta[c]pyridazin and tetrahydrobenzo[d]thiazol fragments to assess individual contributions to bioactivity.
  • Free-Wilson Analysis : Systematically modify substituents (e.g., replacing the propanamide linker with urea) to quantify SAR .

Advanced Instrumentation & Techniques

Q. What role can AI-driven platforms (e.g., COMSOL Multiphysics) play in optimizing synthesis or property prediction?

  • Methodological Answer :
  • Reaction Optimization : Train AI models on historical reaction data to predict ideal conditions (e.g., catalysts, solvents).
  • Property Prediction : Use graph neural networks (GNNs) to estimate solubility or melting points based on molecular descriptors.
  • Process Simulation : Model heat/mass transfer in scaled-up synthesis using COMSOL to avoid hotspots or incomplete mixing .

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